molecular formula C14H14N2O2 B7544065 3-methoxy-N-(3-methylpyridin-2-yl)benzamide

3-methoxy-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B7544065
M. Wt: 242.27 g/mol
InChI Key: AZQRTELJNIEDDX-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-methylpyridin-2-yl)benzamide is an organic compound with a molecular formula of C14H14N2O2 It is a benzamide derivative that contains a methoxy group and a methylpyridinyl group

Properties

IUPAC Name

3-methoxy-N-(3-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-5-4-8-15-13(10)16-14(17)11-6-3-7-12(9-11)18-2/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQRTELJNIEDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 3-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-methoxy-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2) under appropriate conditions.

Scientific Research Applications

3-methoxy-N-(3-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

3-methoxy-N-(3-methylpyridin-2-yl)benzamide can be compared with other benzamide derivatives and pyridine-containing compounds. Similar compounds include:

    N-(3-methylpyridin-2-yl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    3-methoxy-N-(5-methylpyridin-2-yl)benzamide: Contains a methyl group at a different position on the pyridine ring, which can influence its properties.

    2-hydroxy-3-methoxy-N-(3-methylpyridin-2-yl)benzamide: Has a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

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